molecular formula C10H8ClFO3 B13700076 Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate

Cat. No.: B13700076
M. Wt: 230.62 g/mol
InChI Key: DWALRZYMFFJFTL-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate
  • Methyl 3-(4-chloro-2-fluorophenyl)-2-aminopropanoate
  • Methyl 3-(4-chloro-2-fluorophenyl)-2-thiopropanoate

Uniqueness

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8ClFO3

Molecular Weight

230.62 g/mol

IUPAC Name

methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3

InChI Key

DWALRZYMFFJFTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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